Cas no 1807396-90-2 (3-Bromo-2-fluoro-5-nitrocinnamic acid)
3-Bromo-2-fluoro-5-nitrocinnamic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-fluoro-5-nitrocinnamic acid
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- Inchi: 1S/C9H5BrFNO4/c10-7-4-6(12(15)16)3-5(9(7)11)1-2-8(13)14/h1-4H,(H,13,14)/b2-1+
- InChI Key: RDDPDWRDSFJNON-OWOJBTEDSA-N
- SMILES: BrC1C=C(C=C(/C=C/C(=O)O)C=1F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 317
- XLogP3: 2.5
- Topological Polar Surface Area: 83.1
3-Bromo-2-fluoro-5-nitrocinnamic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016505-250mg |
3-Bromo-2-fluoro-5-nitrocinnamic acid |
1807396-90-2 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A013016505-500mg |
3-Bromo-2-fluoro-5-nitrocinnamic acid |
1807396-90-2 | 97% | 500mg |
$831.30 | 2023-09-02 | |
| Alichem | A013016505-1g |
3-Bromo-2-fluoro-5-nitrocinnamic acid |
1807396-90-2 | 97% | 1g |
$1549.60 | 2023-09-02 |
3-Bromo-2-fluoro-5-nitrocinnamic acid Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 3-Bromo-2-fluoro-5-nitrocinnamic acid
Research Briefing on 3-Bromo-2-fluoro-5-nitrocinnamic acid (CAS: 1807396-90-2) and Its Applications in Chemical Biology and Pharmaceutical Research
3-Bromo-2-fluoro-5-nitrocinnamic acid (CAS: 1807396-90-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential applications in drug discovery. This halogenated cinnamic acid derivative combines electron-withdrawing groups (bromo, fluoro, and nitro) with a conjugated double bond system, making it a versatile building block for the synthesis of more complex bioactive molecules. Recent studies have highlighted its role as a key intermediate in the development of kinase inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Bromo-2-fluoro-5-nitrocinnamic acid as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the compound's reactive sites for selective modifications, ultimately developing potent inhibitors with improved pharmacokinetic properties. The presence of both bromo and fluoro substituents allowed for precise control over subsequent cross-coupling reactions, while the nitro group facilitated further functionalization through reduction and derivatization.
In pharmaceutical formulation research, the crystalline properties of 3-Bromo-2-fluoro-5-nitrocinnamic acid have been investigated for their potential in cocrystal engineering. A recent publication in Crystal Growth & Design (2024) reported that this compound forms stable cocrystals with several API molecules, enhancing their solubility and bioavailability. The study particularly noted the compound's ability to form strong hydrogen bonds through its carboxylic acid group while maintaining molecular planarity due to its conjugated system.
From a chemical biology perspective, researchers have exploited the photoreactive properties of 3-Bromo-2-fluoro-5-nitrocinnamic acid in developing photoaffinity probes for target identification. The nitro group, in combination with the aromatic system, enables efficient crosslinking upon UV irradiation, making it valuable for studying protein-ligand interactions. A recent Nature Chemical Biology paper (2023) described its incorporation into activity-based probes for mapping kinase-substrate networks in live cells.
The safety profile and metabolic fate of 3-Bromo-2-fluoro-5-nitrocinnamic acid have also been subjects of recent investigation. Toxicology studies published in Chemical Research in Toxicology (2024) indicate that the compound shows favorable stability under physiological conditions, with minimal off-target reactivity. However, researchers caution that the nitro group may require careful consideration in drug design due to potential metabolic activation pathways.
Looking forward, 3-Bromo-2-fluoro-5-nitrocinnamic acid continues to attract attention as a multifunctional building block in medicinal chemistry. Its simultaneous incorporation of three different halogen atoms offers unique opportunities for selective transformations, while its planar structure makes it particularly suitable for targeting flat binding pockets in various enzymes. Ongoing research is exploring its applications in PROTAC design and as a component of covalent inhibitors, suggesting that its scientific and commercial importance will likely grow in the coming years.
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